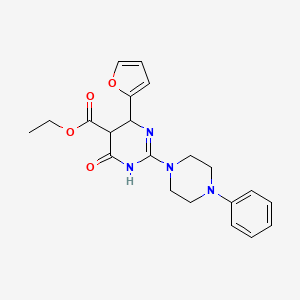

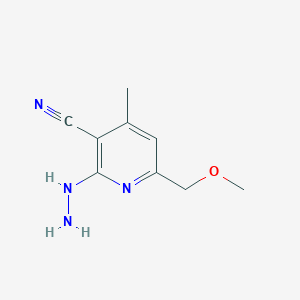

![molecular formula C18H14N2S2 B5571371 2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of nicotinonitrile derivatives, including compounds similar to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile," involves condensation reactions, Michael additions, and reactions with malononitrile under specific conditions. For example, Greiner-Bechert and Otto (1992) discussed the synthesis of phenylenebis((thienyl/furyl)nicotinonitrile) derivatives through condensation and reaction with malononitrile, highlighting the intricate synthesis pathways for related compounds (Greiner-Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by their dihedral angles, non-planarity, and hydrogen bonding, contributing to their stability and reactivity. Fun et al. (2010) detailed the molecular structure of a nicotinonitrile derivative, showing dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compound's interactions and reactivity (Fun et al., 2010).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including unexpected C–S bond cleavage in hydrazination processes, as observed by Nordin et al. (2016). Such reactions are critical for synthesizing acyl hydrazides from esters, providing insights into the compound's chemical behavior and potential for further chemical modifications (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including their solvatochromic effects and fluorescence, are of interest for material science applications. Ahipa et al. (2014) reported on the synthesis, crystal structure, and photophysical studies of a nicotinonitrile derivative, highlighting its good absorption, fluorescence properties, and positive solvatochromic effect, which are essential for understanding the compound's suitability in various applications (Ahipa et al., 2014).

Applications De Recherche Scientifique

Catalytic Reactions and Synthesis Mechanisms

- Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides demonstrates the utility of related compounds in facilitating reactions with high enantioselectivity, shedding light on the enhanced reactivity attributed to intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

- Research on the unexpected cleavage of C–S bonds during the hydrazination of similar compounds highlights the complex mechanisms and potential for discovering new pathways in organic synthesis (Nordin, Ariffin, Daud, & Sim, 2016).

Material Science and Chemical Properties

- Studies on graphitic carbon nitrides (g-C3N4) prepared from thiourea reveal their distinct microstructures and isoelectric points, which influence adsorption activity, indicating potential applications in environmental cleanup and filtration technologies (Zhu, Xia, Ho, & Yu, 2015).

- The ammoxidation process, catalyzed heterogeneously, serves as a valuable tool for one-step synthesis of nitriles, including compounds related to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile." This demonstrates the significance of such compounds in the production of industrially important nitriles (Martin & Kalevaru, 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S2/c1-13-4-6-14(7-5-13)12-22-18-15(11-19)8-9-16(20-18)17-3-2-10-21-17/h2-10H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMQYFITHWPSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)